molecular formula C11H15NO B13587453 3-(3-Methoxy-4-methylphenyl)azetidine

3-(3-Methoxy-4-methylphenyl)azetidine

Cat. No.: B13587453
M. Wt: 177.24 g/mol
InChI Key: SUYQGTIFKBSLNG-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .

Preparation Methods

The synthesis of 3-(3-Methoxy-4-methylphenyl)azetidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of 3 equiv of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) has been reported to provide good yields of azetidine derivatives . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis.

Chemical Reactions Analysis

3-(3-Methoxy-4-methylphenyl)azetidine undergoes various types of chemical reactions due to the presence of the azetidine ring and the substituents on the phenyl ring. Some common reactions include:

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)azetidine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.

    Biology: Azetidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some azetidine-containing compounds are explored for their therapeutic potential, such as antihypertensive and anticoagulant agents.

    Industry: Azetidines are used in the development of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it reactive towards various biological targets, potentially leading to the inhibition of enzymes or interaction with receptors. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

3-(3-Methoxy-4-methylphenyl)azetidine can be compared with other azetidine derivatives and similar compounds:

Biological Activity

3-(3-Methoxy-4-methylphenyl)azetidine is a compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential, particularly in cancer treatment.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 3-methoxy and 4-methylphenyl group. The unique structural elements contribute to its biological activity, as variations in substituents can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of azetidine derivatives, including this compound, often involves their ability to interact with specific molecular targets such as enzymes and receptors. The azetidine ring may facilitate these interactions, potentially leading to inhibition or modulation of target activities. For instance, some azetidine derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting caspase activation .

Biological Activity Overview

Research has demonstrated that compounds within the azetidine class exhibit a range of biological activities:

  • Anticancer Activity : Studies indicate that azetidine derivatives can inhibit proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .
  • Antiviral Properties : Some azetidine derivatives have been reported to possess antiviral properties, potentially expanding their therapeutic applications beyond oncology .

Table 1: Summary of Biological Activities of Azetidine Derivatives

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
This compoundAnticancerMCF-7<1.0
N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneAnticancerSiHa0.1
1,4-diaryl-3-chloroazetidin-2-oneAnticancerMDA-MB-231Nanomolar
Non-nucleoside azetidinone analoguesAntiviralVariousVaries

Detailed Findings

  • Cytotoxicity Assays : The cytotoxic effects of azetidine derivatives were evaluated using colorimetric assays (MTS assay), which measure cell viability post-treatment. The results indicated that specific substitutions on the azetidine ring significantly influenced cytotoxic potency .
  • Apoptosis Induction : Compounds like N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one demonstrated strong apoptotic effects in cancer cell lines, as evidenced by increased caspase activity .
  • Selectivity for Cancer Cells : Certain azetidine derivatives exhibited selectivity towards neoplastic cells over normal cells, suggesting their potential as targeted therapies in cancer treatment .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-4-9(5-11(8)13-2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3

InChI Key

SUYQGTIFKBSLNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC2)OC

Origin of Product

United States

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